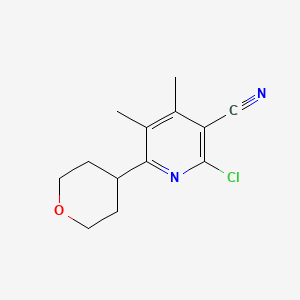

2-Chloro-4,5-dimethyl-6-(tetrahydro-2H-pyran-4-yl)nicotinonitrile

Description

2-Chloro-4,5-dimethyl-6-(tetrahydro-2H-pyran-4-yl)nicotinonitrile is a nicotinonitrile derivative featuring a pyridine core substituted with chloro (Cl), methyl (CH₃), and tetrahydro-2H-pyran-4-yl groups at positions 2, 4, 5, and 6, respectively. The tetrahydro-pyran moiety, a saturated oxygen-containing heterocycle, may enhance solubility and metabolic stability compared to purely aromatic analogs .

Properties

Molecular Formula |

C13H15ClN2O |

|---|---|

Molecular Weight |

250.72 g/mol |

IUPAC Name |

2-chloro-4,5-dimethyl-6-(oxan-4-yl)pyridine-3-carbonitrile |

InChI |

InChI=1S/C13H15ClN2O/c1-8-9(2)12(10-3-5-17-6-4-10)16-13(14)11(8)7-15/h10H,3-6H2,1-2H3 |

InChI Key |

AWYPTSWNMJGWIT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC(=C1C#N)Cl)C2CCOCC2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,5-dimethyl-6-(tetrahydro-2H-pyran-4-yl)nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common approach is to begin with the nicotinonitrile core and introduce the chloro and methyl groups through a series of substitution reactions. The tetrahydro-2H-pyran-4-yl group can be introduced via a cyclization reaction involving a suitable precursor.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste, and reaction conditions are carefully controlled to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,5-dimethyl-6-(tetrahydro-2H-pyran-4-yl)nicotinonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter functional groups, potentially leading to different derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of functionalized nicotinonitrile derivatives.

Scientific Research Applications

2-Chloro-4,5-dimethyl-6-(tetrahydro-2H-pyran-4-yl)nicotinonitrile has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It may be used in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism by which 2-Chloro-4,5-dimethyl-6-(tetrahydro-2H-pyran-4-yl)nicotinonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are the subject of ongoing research.

Comparison with Similar Compounds

Structural Comparison with Analogous Nicotinonitrile Derivatives

Nicotinonitrile derivatives exhibit diverse bioactivities depending on substitution patterns. Below is a comparative analysis of structurally related compounds:

Key Observations :

- Electron-withdrawing groups : The target compound’s Cl and CN groups enhance electrophilicity, facilitating nucleophilic substitution reactions, akin to the furan/naphthalene derivative’s reactivity .

- Steric effects : The tetrahydro-pyran group in the target compound introduces less steric hindrance than naphthalene in compound (a) but more than the hydroxyphenyl group in compound (b) .

- Hybrid properties : The target compound combines moderate lipophilicity (due to CH₃ and pyran) with polarizability, contrasting with the highly lipophilic naphthalene derivative and the hydrophilic pyridone analog .

Physicochemical Properties and Reactivity

- logP : Estimated to be ~2.5–3.0 (tetrahydro-pyran reduces logP compared to naphthalene-based analog (logP >4)) .

- Solubility: The pyran oxygen and cyano group may improve aqueous solubility (~10–50 µM) relative to naphthalene-containing analogs (<5 µM) .

- Reactivity : The chloro group at position 2 is susceptible to nucleophilic displacement, as seen in the patent’s use of 2-Oxa-6-azaspiro[3.3]heptane oxalate for functionalization .

Biological Activity

2-Chloro-4,5-dimethyl-6-(tetrahydro-2H-pyran-4-yl)nicotinonitrile is a compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₃H₁₅ClN₂O

- Molecular Weight : 250.72 g/mol

- CAS Number : 1707365-08-9

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to 2-Chloro-4,5-dimethyl-6-(tetrahydro-2H-pyran-4-yl)nicotinonitrile. The presence of the chloro and nitrile functional groups is believed to enhance its activity against various bacterial strains.

- Mechanism of Action :

- Case Studies :

Cytotoxicity

The cytotoxic effects of 2-Chloro-4,5-dimethyl-6-(tetrahydro-2H-pyran-4-yl)nicotinonitrile have also been investigated:

- Cell Line Studies :

- In vitro studies indicated that this compound exhibits cytotoxicity against several cancer cell lines, with IC₅₀ values comparable to established chemotherapeutic agents. The mechanism involves induction of apoptosis through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic markers in treated cells .

Comparative Studies

A comparative analysis of similar compounds reveals varying degrees of biological activity based on structural differences. For instance, modifications in the tetrahydropyran ring and the introduction of different halogen substituents can significantly alter the compound's efficacy against specific pathogens or cancer cells.

| Compound Structure | Antimicrobial Activity | Cytotoxicity (IC₅₀ μM) |

|---|---|---|

| 2-Chloro derivative | High (≥20 mm inhibition zone) | 15 μM |

| Non-chloro derivative | Moderate (≤15 mm inhibition zone) | 30 μM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.